molecular formula C18H18N2O3 B2766515 2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid CAS No. 36796-98-2

2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid

Cat. No. B2766515
CAS RN: 36796-98-2
M. Wt: 310.353
InChI Key: DCDIZGXMRFKFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is used for proteomics research .


Synthesis Analysis

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to the compound , were synthesized in one to two steps by utilizing a post-Ugi modification strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid” are not fully detailed in the search results. The molecular weight is given as 310.35 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The synthesis of pyrrolo[1,2-a]quinoline derivatives through catalyst-free processes offers environmentally benign methods with potential applications in organic synthesis and medicinal chemistry. These methods involve dehydration and [3 + 2] cycloaddition from 2-methylquinolines, aldehydes, and alkynoates, indicating a broad utility in creating complex molecular structures relevant to drug discovery and material science (Wu et al., 2017).

Antibacterial Research

Research into the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids has shown potent antibacterial activity against both gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new treatments for systemic infections (Ishikawa et al., 1990).

Chemical Synthesis Techniques

Novel methods for the synthesis of pyrroloquinoline derivatives, such as 4-Aminotetrahydropyrrolo[1,2-a]quinazoline, have been explored. These techniques involve decarboxylation and chemoselective synthesis, demonstrating the versatility of pyrroloquinolines in chemical synthesis and their potential for creating bioactive compounds with specific properties (Zicāne et al., 2013).

Heterocyclic Chemistry

The combinatorial synthesis of pyrroloquinoline and pyrroloacridine derivatives under catalyst-free conditions showcases the potential of these compounds in the development of new materials and drugs. This synthesis approach is versatile and can yield a variety of compounds with potential applications in pharmaceuticals and materials science (Zhou et al., 2013).

Crystallography and Material Properties

Studies on the polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveal insights into the structural diversity of these compounds and their strong diuretic properties, highlighting their potential in hypertension treatments. The analysis of interaction energies and crystal packing provides valuable information for the design of new pharmaceuticals with optimized properties (Shishkina et al., 2018).

properties

IUPAC Name

2-cyclohexyl-3-oxo-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17-16-13(10-20(17)11-6-2-1-3-7-11)15(18(22)23)12-8-4-5-9-14(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIZGXMRFKFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C4=CC=CC=C4N=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid

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